molecular formula C11H14N2OS B13157609 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

Cat. No.: B13157609
M. Wt: 222.31 g/mol
InChI Key: BBWVVZRBIKHEOY-UHFFFAOYSA-N
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Description

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2OS It is characterized by the presence of a pyridine ring substituted with a pyrrolidine ring and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-(methylsulfanyl)pyrrolidine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group may be converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in substitution reactions, where the hydrogen atoms may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings may interact with enzymes or receptors, influencing biological pathways. The methylsulfanyl group can also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

  • 2-(Pyrrolidin-1-yl)pyridine
  • 3-(1-Methylpyrrolidin-2-yl)pyridine
  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Comparison: 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(3-methylsulfanylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-15-10-4-6-13(7-10)11-9(8-14)3-2-5-12-11/h2-3,5,8,10H,4,6-7H2,1H3

InChI Key

BBWVVZRBIKHEOY-UHFFFAOYSA-N

Canonical SMILES

CSC1CCN(C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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